Succinylmonocholine iodide

Description

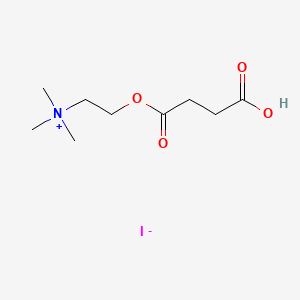

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(3-carboxypropanoyloxy)ethyl-trimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4.HI/c1-10(2,3)6-7-14-9(13)5-4-8(11)12;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSYFCOIPGPHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCC(=O)O.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5518-77-4 (Parent) | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

331.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14720-92-4 | |

| Record name | Succinylmonocholine iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014720924 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYLMONOCHOLINE IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U09B5BGWB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Characterization for Research Applications

Synthesis Protocols for Succinylmonocholine (B1203878) Iodide

The creation of succinylmonocholine iodide in a laboratory setting relies on established organic chemistry principles, primarily centered around the formation of an ester linkage.

Nucleophilic Acyl Substitution Pathways

The fundamental reaction for synthesizing succinylmonocholine is a nucleophilic acyl substitution. masterorganicchemistry.com This class of reaction involves a nucleophile attacking the carbonyl carbon of an acyl group, leading to the displacement of a leaving group. masterorganicchemistry.com In this context, the hydroxyl group of a choline (B1196258) molecule acts as the nucleophile, and the acyl group is provided by a succinic acid derivative.

The reaction proceeds through a well-understood addition-elimination mechanism. masterorganicchemistry.comlibretexts.org Initially, the nucleophilic oxygen from choline attacks one of the carbonyl carbons of the succinic acid derivative. This forms a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling a leaving group, resulting in the final ester product, succinylmonocholine. masterorganicchemistry.comlibretexts.org

Two common variations of this pathway are employed in laboratory synthesis:

Reaction of Choline Iodide with Succinic Anhydride (B1165640) : This is a direct esterification where the choline iodide provides the nucleophile and the succinic anhydride serves as the acylating agent. The anhydride ring is opened by the choline's hydroxyl group.

Reaction of Choline Chloride with Succinyl Chloride : This pathway uses a more reactive acylating agent, succinyl chloride. smolecule.com The high reactivity of the acid chloride facilitates the reaction but also necessitates more stringent control of the reaction conditions to prevent unwanted side reactions. libretexts.orgsmolecule.com

Reagent Selection and Reaction Conditions

Table 1: Comparative Overview of Synthesis Protocols

| Pathway | Key Reagents | Solvent | Typical Conditions | Key Considerations |

|---|---|---|---|---|

| Anhydride Route | Choline Iodide, Succinic Anhydride | Solvent-free (fusion) or high-boiling point solvent | Heating at elevated temperatures (e.g., 140°C) | Generally simpler setup; requires heat. |

| Acid Chloride Route | Choline Chloride, Succinyl Chloride | Anhydrous Chloroform | Moderate temperature (50-60°C), pH control (pH 5-6) with pyridine | Requires strict anhydrous conditions and pH monitoring. smolecule.com |

Preparation of Labeled Analogues for Mechanistic Studies

For quantitative analysis in biological matrices, particularly using mass spectrometry, isotopically labeled internal standards are indispensable. nih.govresearchgate.net Since these standards are not commercially available, they must be synthesized. nih.govresearchgate.net The synthesis of deuterated succinylmonocholine (SMC-d3) provides a valuable tool for such research. nih.gov

The synthesis of SMC-d3 is a multi-step process:

Esterification : Succinic acid anhydride is first reacted with dimethylaminoethanol. This reaction forms the intermediate product, desmethyl-succinylmonocholine. smolecule.comnih.gov

Quaternization : The tertiary amine of the desmethyl-SMC intermediate is then quaternized. This is achieved by reacting it with a labeled alkyl halide, specifically iodomethane-d3. smolecule.comnih.govthegoodscentscompany.com This step introduces the deuterium (B1214612) label and forms the final SMC-d3 product. nih.gov

The resulting labeled compounds, such as SMC-d3, serve as ideal internal standards for isotope dilution mass spectrometry, enabling precise quantification of the unlabeled analyte in complex samples like plasma. nih.govresearchgate.net The identity and purity of these synthesized labeled analogues are typically confirmed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. nih.gov

Purification Strategies in Laboratory Synthesis

Achieving high purity of the synthesized this compound is essential for its application in research. This is accomplished through a combination of crystallization and chromatographic techniques.

Crystallization Techniques for Enhanced Purity

Crystallization is a powerful technique for purifying solid compounds. libretexts.org The principle relies on the difference in solubility between the desired compound and impurities in a given solvent system. libretexts.org For this compound synthesized from succinic anhydride, a common post-reaction step involves washing the crude product with a solvent like acetone (B3395972) to remove any unreacted anhydride.

Following this initial wash, recrystallization is performed. The crude solid is dissolved in a minimal amount of a hot solvent or solvent mixture and then allowed to cool slowly. libretexts.org As the solution cools, the solubility of the this compound decreases, causing it to form pure crystals while impurities remain dissolved in the surrounding solution (the mother liquor). libretexts.org A frequently used solvent system for the crystallization of this compound is a mixture of methanol, acetone, and diethyl ether. In some cases, purification of iodine-containing compounds can be achieved through specialized methods like recrystallization under sulfuric acid to suppress the vapor pressure of iodine, although this is more common for elemental iodine itself. reddit.com

Chromatographic Purification Methods

Chromatography encompasses a range of techniques used to separate mixtures based on the differential partitioning of components between a stationary phase and a mobile phase. For the purification of succinylmonocholine and related compounds, several methods are applicable.

Thin-Layer Chromatography (TLC) : This is primarily an analytical technique used to monitor the progress of a reaction and to determine the purity of the product. It can help in selecting the appropriate solvent system for larger-scale column chromatography.

Column Chromatography : This is a preparative technique where the crude product is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel. A solvent (eluent) is used to move the mixture down the column, and components separate based on their affinity for the stationary phase.

Solid-Phase Extraction (SPE) : SPE is a form of chromatography used for sample clean-up and purification prior to analysis. oup.com For compounds like succinylmonocholine, SPE cartridges with polymeric reversed-phase materials can be used to isolate the analyte from complex matrices. oup.com

High-Performance Liquid Chromatography (HPLC) : HPLC is a high-resolution chromatographic technique. nih.gov While often used for analysis, preparative HPLC can be employed for the final purification of small quantities of a compound to a very high degree of purity. Methods using hydrophilic interaction liquid chromatography (HILIC) have been developed for the analysis and impurity profiling of succinylcholine (B1214915) and its metabolites. nih.gov

Analytical Techniques for Purity Assessment in Research Batches

Thin-Layer Chromatography for Purity Evaluation

Thin-Layer Chromatography (TLC) serves as a rapid and effective method for the qualitative purity assessment of this compound. umin.ac.jpresearchgate.net This technique is particularly useful for monitoring the progress of synthesis reactions and for preliminary screening of the final product for the presence of starting materials or by-products.

For the analysis of quaternary ammonium (B1175870) compounds like this compound, silica gel plates are commonly utilized as the stationary phase. umin.ac.jp Due to the ionic nature of the compound, which can lead to strong adsorption to the silanol (B1196071) groups on the silica gel, acidic developing solvents are essential for achieving effective separation. umin.ac.jp A typical mobile phase might consist of a mixture of solvents designed to provide differential partitioning of the analyte and potential impurities.

Visualization of the separated spots on the TLC plate is a critical step. Since this compound does not exhibit significant UV absorption, direct visualization under a UV lamp is often not feasible. umin.ac.jp Instead, chemical staining reagents are employed. Dragendorff reagent, which yields an orange-colored spot, and iodoplatinate (B1198879) reagent, which produces a dark brown spot, are commonly used for the detection of quaternary ammonium compounds. umin.ac.jp Another visualization technique involves exposing the developed plate to iodine vapors, which can form a dark-colored complex with most organic compounds. umass.edu The purity of the sample is inferred from the presence of a single spot at a characteristic retention factor (Rf) value. The presence of additional spots indicates the presence of impurities. While TLC is a valuable qualitative tool, it is generally considered less sensitive than HPLC for quantitative assessments. researchgate.net

Table 1: Illustrative TLC Parameters for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica Gel 60 F254 umin.ac.jp |

| Mobile Phase | Acidic solvent systems (e.g., mixtures containing acetic acid) umin.ac.jp |

| Visualization | Dragendorff reagent (orange spot), Iodoplatinate reagent (dark brown spot), Iodine vapors umin.ac.jpumass.edu |

| Detection | Visual observation of colored spots |

This table presents a generalized set of parameters. Specific Rf values would be determined experimentally based on the exact mobile phase composition used.

High-Performance Liquid Chromatography for Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative assessment of the purity of this compound. researchgate.netthermofisher.com It offers high resolution and sensitivity, enabling the separation and quantification of the main compound from closely related impurities. Various HPLC methods have been developed for the analysis of quaternary ammonium compounds. oup.comwaters.comnih.gov

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. Due to the polar and ionic nature of this compound, reversed-phase (RP) chromatography on C18 columns can be challenging, often resulting in poor peak shapes. waters.com To overcome these issues, several approaches are employed. Ion-pair chromatography involves adding an ion-pairing reagent to the mobile phase to form a neutral complex with the analyte, which can then be retained and separated on a C18 column. researchgate.net Another effective strategy is the use of mixed-mode columns, such as those with both reversed-phase and anion-exchange functionalities, which can provide excellent peak shapes for cationic compounds without the need for ion-pairing reagents. waters.com Strong cation exchange (SCX) columns are also utilized for the separation of quaternary ammonium compounds. oup.comnih.gov

Detection is typically performed using a UV detector, although succinylmonocholine itself has a weak chromophore. umin.ac.jp Therefore, detection is often carried out at low wavelengths, such as around 214 nm or 218 nm. researchgate.net In some cases, a refractive index (RI) detector can be used in series with a UV detector to visualize all components, including those without a UV chromophore. oup.comnih.gov The purity of a research batch is determined by calculating the peak area of this compound as a percentage of the total peak area of all detected components.

Table 2: Example HPLC Conditions for this compound Purity Analysis

| Parameter | Description |

|---|---|

| Column | Synergi Hydro RP C18 (4 µm, 150 x 2 mm) oup.com |

| Mobile Phase A | 5 mM ammonium formate (B1220265) in water/acetonitrile (90:10, v/v), pH 3.5 oup.com |

| Mobile Phase B | 5 mM ammonium formate in water/acetonitrile (10:90, v/v), pH 3.5 oup.com |

| Flow Rate | 200 µL/min oup.com |

| Detection | UV at 218 nm researchgate.net or Tandem Mass Spectrometry (MS/MS) oup.com |

| Injection Volume | 5 µL oup.com |

This table provides an example of a published HPLC method. The specific conditions may be optimized for different instruments and impurity profiles.

Mass Spectrometric Approaches for Structural Confirmation and Impurity Profiling

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the structural confirmation of this compound and the identification of unknown impurities. nih.govresearchgate.net While HPLC can quantify the purity based on chromatographic peaks, MS provides definitive structural information based on the mass-to-charge ratio (m/z) of the parent ion and its fragmentation patterns.

Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing polar and ionic compounds like this compound, as it allows the intact molecule to be transferred into the gas phase as a charged species. researchgate.netoup.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and any impurities, aiding in their identification.

Tandem mass spectrometry (MS/MS) is particularly powerful for structural elucidation. oup.comnih.gov In an MS/MS experiment, the parent ion of this compound is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a characteristic "fingerprint" that confirms the structure of the molecule. This technique is also invaluable for impurity profiling. By analyzing the m/z values of minor peaks in the chromatogram and their fragmentation patterns, the structures of process-related impurities and degradation products can be proposed or confirmed. For instance, the primary degradation product, succinylmonocholine, and other species like succinic acid and choline can be identified. smolecule.com The use of deuterated internal standards, such as succinylmonocholine-d3, can improve the accuracy of quantification in MS-based methods. nih.govsmolecule.com

Table 3: Key Mass Spectrometric Data for Succinylmonocholine

| Ion | m/z (Observed) | Technique |

|---|---|---|

| [Succinylmonocholine + H]+ | 204.0 | ESI-MS/MS oup.com |

| Fragment Ion 1 | 98.6 | ESI-MS/MS oup.com |

This table shows representative mass-to-charge ratios for the protonated molecule and major fragment ions of succinylmonocholine, a key related substance. The parent succinylcholine dication (m/z 145.1 for the [M]2+ ion) would also be a primary target for analysis.

Enzymatic Hydrolysis and Metabolic Pathways in Experimental Systems

Kinetics of Butyrylcholinesterase-Mediated Hydrolysis

The study of the kinetics of BChE-mediated hydrolysis reveals important aspects of the interaction between the enzyme and its substrate, succinylmonocholine (B1203878).

The rate of hydrolysis is also influenced by the length of the polymethylene chain in dicholine esters. For instance, the rate of hydrolysis of monocholine esters relative to their dicholine counterparts appears to increase as the polymethylene chain length increases. researchgate.net

| Compound | Relative Hydrolysis Rate | Relative Potency |

|---|---|---|

| Succinyldicholine | Faster | High |

| Succinylmonocholine | ~8 times slower than Succinyldicholine | 1/20th to 1/90th of Succinyldicholine |

The concentration of butyrylcholinesterase in the plasma directly impacts the rate of succinylmonocholine hydrolysis. wikipedia.org Higher concentrations of the enzyme lead to a faster breakdown of the substrate. The normal concentration of BChE in plasma is approximately 5 mg/L. clinicalgate.com However, genetic variations can lead to differences in both the quantity and quality of the enzyme, which in turn affects its activity. clinicalgate.com

A method for determining the kinetic parameters of poor substrates like succinyldicholine involves using its inhibitory effect on the hydrolysis of a more optimal substrate, butyrylthiocholine. nih.gov This allows for the calculation of the inhibition constant and subsequently the catalytic constant for the hydrolysis of the poor substrate. nih.gov

Inhibition of butyrylcholinesterase activity can significantly slow down the metabolism of succinylmonocholine. longdom.orgnih.gov Various substances can act as inhibitors. For example, neostigmine (B1678181) can cause a profound decrease in butyrylcholinesterase activity. basicmedicalkey.com Even 30 minutes after administration, the enzyme's activity may remain at about 50% of its normal level. basicmedicalkey.com

Dibucaine (B1670429) is another well-known inhibitor of BChE. nih.gov The "dibucaine number" is a measure of the quality of the cholinesterase enzyme and its ability to hydrolyze succinylcholine (B1214915). basicmedicalkey.com It reflects the percentage of BChE enzyme activity that remains after inhibition by dibucaine. pharmgkb.org A low dibucaine number indicates an atypical variant of the enzyme with reduced hydrolytic capability. basicmedicalkey.com

| Inhibitor | Effect on BChE Activity |

|---|---|

| Neostigmine | Profound decrease; activity can be ~50% of control after 30 minutes |

| Dibucaine | Inhibits enzyme activity; used to determine dibucaine number |

Metabolic Fate in In Vitro Biological Models

In vitro studies using biological models such as plasma and serum analogues have provided valuable insights into the metabolic fate of succinylmonocholine.

Succinylmonocholine is hydrolyzed in human serum. nih.gov The rate of this hydrolysis can be measured in vitro. nih.gov In heat-inactivated plasma, the hydrolysis of succinylmonocholine iodide is negligible, highlighting the enzymatic nature of its breakdown. researchgate.net The hydrolysis of succinylcholine and its metabolite succinylmonocholine has been studied in human plasma from individuals with both typical and atypical cholinesterase. nih.gov These studies have shown that the rates of hydrolysis vary significantly depending on the genetic variant of the enzyme present. nih.gov

The enzymatic hydrolysis of succinylmonocholine results in the formation of two downstream metabolites: succinic acid and choline (B1196258). clinicalgate.comdrugbank.comsmolecule.com This two-step hydrolysis process, starting from succinyldicholine, ultimately breaks down the compound into endogenous substances. pharmgkb.orgoup.comnih.gov The final products, succinic acid and choline, are naturally occurring compounds in the body. nih.gov

The metabolic pathway can be summarized as follows: Succinyldicholine → Succinylmonocholine + Choline smolecule.com Succinylmonocholine → Succinic Acid + Choline smolecule.com

The identification and quantification of succinylmonocholine and its metabolites in biological samples are crucial for forensic toxicology. nih.govoup.com

Pharmacokinetic Modeling in Animal and In Vitro Experimental Paradigms

The study of succinylmonocholine kinetics is essential for understanding its persistence in biological systems, which has significant implications for forensic analysis.

Development of Compartmental Models for Succinylmonocholine Kinetics

Pharmacokinetic studies in surgical patients have led to the development of a three-compartment model to describe the plasma concentration-time profiles of succinylmonocholine (SMC). oup.comresearchgate.net This model was determined to be the best fit by optimizing criteria such as the Akaike Information Criterion (AIC) and Schwarz Criterion, and it demonstrated an excellent correlation between predicted and observed data. oup.com The model assumes a quasi-instantaneous formation of SMC from its parent compound, succinylcholine. oup.com

The three-compartment model consists of a central compartment and two peripheral compartments. oup.comresearchgate.net This multi-compartmental nature indicates a complex distribution process where SMC does not distribute uniformly throughout the body's fluids and tissues. The plasma concentration of SMC decreases in a polyphasic manner, which is characteristic of such models. oup.com

Determination of Distribution and Elimination Rate Constants in Research Models

Research in surgical patients has provided specific parameters for the three-compartment model of succinylmonocholine kinetics. Following intravenous administration of succinylcholine, SMC is rapidly distributed from the central compartment to a fast-equilibrating peripheral compartment and a more slowly-equilibrating peripheral compartment. oup.com The elimination of SMC occurs from the central compartment. oup.com

Below is a table summarizing the mean pharmacokinetic parameters of succinylmonocholine determined in a human model.

| Parameter | Mean Value (± SD) | Unit | Description |

| Vc | 3.3 (± 2.4) | L | Apparent volume of the central compartment |

| V3 | 6.5 (± 2.4) | L | Apparent volume of the fast-equilibrating peripheral compartment |

| V4 | 13.8 (± 4.8) | L | Apparent volume of the slow-equilibrating peripheral compartment |

| Vss | 24.4 (± 7.7) | L | Apparent volume of distribution at steady state |

| k13 | 2.2 (± 2.2) | min⁻¹ | Rate constant for distribution from central to peripheral compartment 3 |

| k14 | 0.27 (± 0.19) | min⁻¹ | Rate constant for distribution from central to peripheral compartment 4 |

| k1e | 0.07 (± 0.04) | min⁻¹ | Elimination rate constant from the central compartment |

| t½α | 0.5 (± 0.6) | min | Initial distribution half-life |

| t½β | 8.5 (± 6.8) | min | Second distribution half-life |

| t½γ | 103 (± 34) | min | Terminal elimination half-life |

| CL | 194 (± 61) | mL/min | Apparent clearance |

Data sourced from a study in surgical patients. oup.com

Evaluation of Detection Windows in Biological Matrices for Research Purposes

For forensic and research purposes, understanding the detection window of succinylmonocholine in various biological matrices is critical. Due to the extremely short half-life of succinylcholine, its metabolite, succinylmonocholine, serves as a more reliable marker for its administration. oup.comnih.gov

In human plasma, succinylmonocholine can be detected for a significantly longer period than its parent compound. Following a single therapeutic dose of succinylcholine, SMC was detectable in all subjects over a 6-hour study period. oup.comresearchgate.net The terminal half-life of 1 to 3 hours suggests a detection window of at least 8 to 24 hours for SMC in plasma. oup.comnih.govresearchgate.net In one study, SMC concentrations in plasma ranged from 0.1 to 1 µg/mL at 6 hours post-injection. oup.com

Urine is also a valuable matrix for the detection of succinylmonocholine. In freshly secreted urine, the detection window for SMC has been determined to be a minimum of 6 hours, which is longer than that of succinylcholine. researchgate.netresearchgate.netnih.gov This makes urine a proposed matrix of choice for forensic applications. nih.gov The detection of SMC at concentrations of 0.45, 14.0, and 17.9 ng/mL in the blood of deceased individuals and 259.0 ng/mL in urine has been reported in forensic cases. researchgate.net

The stability of the analyte in collected samples is a crucial factor. The use of organophosphate stabilizers like paraoxon (B1678428) has been shown to be effective for preserving both succinylcholine and succinylmonocholine in blood samples. researchgate.netnih.gov

Molecular Pharmacology and Receptor Interaction Research

Mechanism of Action at Nicotinic Acetylcholine (B1216132) Receptors in Experimental Systems

The primary site of action for succinylcholine (B1214915) and its metabolite, succinylmonocholine (B1203878), is the nicotinic acetylcholine receptor (nAChR) at the neuromuscular junction. openanesthesia.orgwordpress.com

Succinylcholine, a molecule structurally resembling two joined acetylcholine molecules, acts as an agonist at the nAChR. oup.comdrugbank.com It binds to the two α-subunits of the muscle-type nicotinic receptor, initiating a conformational change that opens the receptor's ion channel. openanesthesia.orgoup.com This interaction is selective for muscle-type nAChRs. In experimental systems using Xenopus oocytes, succinylcholine demonstrated potent activation of human muscle-type nAChRs but was a poor inhibitor at neuronal nAChR subtypes such as α3β2, α3β4, α4β2, or α7. researchgate.net

The metabolite, succinylmonocholine, exhibits significantly weaker neuromuscular blocking activity than its parent compound. openanesthesia.org A comparative study on isolated rat extensor digitorum longus muscle found that succinylmonocholine (SMC) produced a much smaller and more transient depolarization compared to an equimolar concentration of succinylcholine (SCh). nih.gov This indicates a lower affinity or efficacy of the monocholine metabolite for the nAChR. openanesthesia.orgnih.gov The progression of receptor desensitization is also accompanied by an increase in the receptor's affinity for the agonist, a change attributed to a conformational shift in the receptor itself. nih.govnih.gov

Table 1: Receptor Affinity and Activity of Succinylcholine in Experimental Systems

| Compound | Receptor Type | System | Measurement | Value | Citation |

|---|---|---|---|---|---|

| Succinylcholine | Human muscle-type nAChR | Xenopus oocytes | EC50 (Activation) | 10.8 µM | researchgate.net |

| Succinylcholine | Neuronal nAChR (α3β2, α3β4, α4β2, α7) | Xenopus oocytes | IC50 (Inhibition) | >100 µM | researchgate.net |

The binding of succinylcholine to the nAChR mimics the action of acetylcholine, causing the ion channel to open and allowing an influx of sodium ions and efflux of potassium ions. nih.govwikipedia.org This leads to depolarization of the motor endplate. openanesthesia.orgwikipedia.org Unlike acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase at the synaptic cleft, succinylcholine is not, resulting in a sustained depolarization. wordpress.comwikipedia.org

This prolonged depolarization initially causes transient, disorganized muscle contractions known as fasciculations. openanesthesia.orgwikipedia.org Following this, the membrane remains in a partially depolarized state. This persistent depolarization leads to the inactivation of voltage-gated sodium channels in the adjacent muscle membrane, rendering them unable to propagate further action potentials. oup.com The result is a flaccid paralysis, a state referred to as a Phase I block. openanesthesia.orgwordpress.com The action of succinylcholine is terminated by its diffusion away from the endplate into the extracellular fluid, where it is then metabolized. openanesthesia.org

Prolonged or repeated exposure of the nAChR to an agonist like succinylcholine leads to a phenomenon known as receptor desensitization. wordpress.comnih.govnih.gov This is an intrinsic molecular property of the receptor where, despite the continued presence of the agonist, the ion channel closes and becomes inactivated. nih.govnih.gov This desensitization is a key feature of the progression from a Phase I to a Phase II block. wordpress.comoup.com

During a Phase II block, the neuromuscular junction becomes less sensitive to acetylcholine, and the membrane potential gradually repolarizes even while the drug is present. oup.comnih.gov The block then exhibits characteristics similar to those of a non-depolarizing agent, such as fade in response to train-of-four stimulation. wordpress.comoup.com Several mechanisms are proposed for this transition, including:

Postjunctional Receptor Desensitization : A conformational change in the receptor renders it unresponsive to agonists. oup.com

Channel Blockade : The succinylcholine molecule itself may physically obstruct the open ion channel, preventing ion flow. wordpress.com

Presynaptic Block : A reduction in the synthesis and mobilization of acetylcholine at the nerve terminal may contribute. oup.com

Ionic Pump Activation : The initial, intense depolarization may activate the sodium-potassium ATPase pump, which works to repolarize the membrane. oup.com

Comparative Neuromuscular Activity in Preclinical Models

The effects of succinylcholine and its metabolites have been characterized in various preclinical settings, from isolated tissues to whole animal models.

Isolated nerve-muscle preparations are standard models for investigating the direct actions of neuromuscular blocking agents. The rat phrenic nerve-diaphragm preparation is a frequently used model. In this system, succinylcholine induces a neuromuscular block characterized by a rapid onset followed by a prolonged phase of paralysis. researchgate.net Studies in this preparation have shown that the depolarizing action of succinylcholine can be complicated by a degree of competitive inhibition. researchgate.net Other research using the rat phrenic nerve-diaphragm has utilized succinylcholine to identify muscle spindle afferent discharges due to its known effects on these sensory receptors. nih.gov

In the frog rectus abdominis muscle preparation, succinylcholine is used to induce muscle contracture, an effect that can be inhibited by other pharmacological agents under investigation. ijpp.com

Advanced Analytical Methodologies for Detection and Quantification in Research

Chromatographic Techniques for Succinylmonocholine (B1203878) Analysis

Chromatographic methods, particularly when coupled with mass spectrometry, offer powerful tools for the separation, identification, and quantification of succinylmonocholine iodide in complex biological matrices.

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) stands as a cornerstone for the sensitive and selective analysis of succinylmonocholine. This technique combines the separation capabilities of HPLC with the precise detection and structural elucidation provided by tandem mass spectrometry.

In a typical HPLC-MS/MS workflow, the sample is first subjected to a separation process on an HPLC column. For succinylmonocholine, a reversed-phase C18 column is often employed. nih.gov A gradient elution using a mobile phase consisting of an ammonium (B1175870) formate (B1220265) buffer and acetonitrile allows for the effective separation of succinylmonocholine from other components in the sample matrix. nih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like succinylmonocholine, and detection is typically performed in the positive ion multiple reaction monitoring (MRM) mode. researchgate.net This mode enhances selectivity by monitoring specific precursor-to-product ion transitions, which helps to minimize interference from the sample matrix. sigmaaldrich.com The use of isotopically labeled internal standards, such as deuterated succinylmonocholine, is crucial for accurate quantification through isotope dilution methods. researchgate.net

This methodology has been successfully validated for the simultaneous determination of succinylcholine (B1214915) and succinylmonocholine in serum and urine, demonstrating good linearity, precision, and accuracy. nih.govresearchgate.net The limits of detection (LOD) and quantitation (LOQ) are typically in the low nanogram per milliliter (ng/mL) range, making it suitable for toxicological and forensic research. nih.gov

Interactive Data Table: HPLC-MS/MS Method Parameters and Performance

| Parameter | Value | Reference |

| Chromatographic Column | Phenomenex Synergi Hydro RP C18 | nih.gov |

| Mobile Phase | Gradient of 5 mM ammonium formate buffer (pH 3.5) and acetonitrile | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive Ion | researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | sigmaaldrich.com |

| LOD (Serum) | 2.5 ng/mL | nih.gov |

| LOQ (Serum) | 8.6 ng/mL | nih.gov |

| LOD (Urine) | 1.5 ng/mL | nih.gov |

| LOQ (Urine) | 4.9 ng/mL | nih.gov |

| Intra-day Precision (CV) | 2.5%–6.6% | researchgate.net |

| Inter-day Precision (CV) | 2.5%–6.6% | researchgate.net |

| Accuracy | 91.4%–104.6% | researchgate.net |

Ultra-High Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) for Impurity Profiling

For the comprehensive analysis of succinylcholine and the identification of its impurities, including succinylmonocholine, Ultra-High Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS) is a powerful tool. researchgate.net This high-resolution mass spectrometry technique provides accurate mass measurements, which are essential for the identification of unknown impurities. researchgate.net

A study utilizing hydrophilic interaction chromatography (HILIC) with a UHPLC-QTOF system successfully identified new impurities in active pharmaceutical ingredients of succinylcholine. researchgate.net The high resolution and mass accuracy of QTOF-MS allow for the determination of elemental compositions of unknown compounds, facilitating their structural elucidation. researchgate.net This capability is crucial for quality control in pharmaceutical research and manufacturing. The developed HILIC method demonstrated high resolution between succinylcholine and its primary impurity, succinylmonocholine. researchgate.net

Key Findings from UHPLC-QTOF-MS Impurity Profiling:

Identification of New Impurities: The technique enabled the identification and description of previously unknown impurities related to the synthesis of the active pharmaceutical ingredient. researchgate.net

High Resolution: The method provided excellent separation between succinylcholine and succinylmonocholine, with a resolution (Rs) greater than 3. researchgate.net

Sensitivity: Low limits of detection were achieved for succinic acid, succinylmonocholine, and succinylcholine. researchgate.net

Ion-Pair Solid-Phase Extraction for Sample Preparation

Effective sample preparation is critical for the reliable analysis of succinylmonocholine, especially in complex biological matrices like blood and urine. nih.gov Ion-pair solid-phase extraction (IP-SPE) is a widely used technique for the extraction and purification of polar and ionic compounds. researchgate.net

In this method, an ion-pairing reagent, such as heptafluorobutyric acid (HFBA), is added to the sample. nih.gov This reagent forms a neutral ion pair with the positively charged succinylmonocholine molecule. researchgate.net The resulting neutral complex can then be retained on a reversed-phase SPE sorbent, such as a polymeric Strata-X cartridge. nih.gov After washing to remove interferences, the analyte is eluted with a suitable solvent. sigmaaldrich.com This technique has been shown to provide excellent extraction recovery for succinylmonocholine from serum and urine, ranging from 88.1% to 103.9%. nih.gov The use of IP-SPE significantly improves the cleanliness of the sample extract, which is crucial for sensitive and robust HPLC-MS/MS analysis. nih.gov

Electrochemical and Sensor-Based Detection Methods

Electrochemical methods offer an alternative approach for the detection of this compound, providing advantages such as portability and potential for real-time analysis in specific research applications.

Potentiometric Ion-Selective Electrodes for Research Applications

Potentiometric ion-selective electrodes (ISEs) are sensors that measure the activity of a specific ion in a solution. researchgate.net An ISE designed to be selective for the iodide ion can be used for the determination of this compound. These electrodes typically consist of an ion-selective membrane that generates a potential difference proportional to the concentration of the target ion. unacademy.com

For iodide detection, various types of ISEs have been developed, including those with PVC-based membranes, carbon paste electrodes, and solid-state electrodes. ekb.eg Research has demonstrated that these sensors can exhibit a Nernstian response over a wide concentration range with low detection limits. researchgate.netmdpi.com While direct measurement of this compound using a dedicated ISE is not extensively reported, the principle can be applied in research settings to monitor the iodide counter-ion. The performance of these electrodes is characterized by their linear range, slope of the potentiometric response, and selectivity over other interfering ions. mdpi.com

Interactive Data Table: Performance Characteristics of Iodide-Selective Electrodes

| Parameter | Value | Reference |

| Linear Range | 1.0 × 10⁻⁶ to 0.1 M | mdpi.com |

| Slope | -57.6 ± 0.8 mV/decade | mdpi.com |

| Detection Limit | 4 × 10⁻⁷ M | mdpi.com |

| Response Time | ≤ 10 seconds | mdpi.com |

| Optimal pH Range | 3.0–10.0 | researchgate.net |

Surface-Enhanced Raman Spectroscopy (SERS) for Sensitive Detection in Research Matrices

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive analytical technique that can detect molecules at very low concentrations. mdpi.com It relies on the enhancement of the Raman scattering signal of molecules adsorbed on or near nanostructured metal surfaces, typically gold or silver. nih.gov

For the detection of this compound, a SERS-based approach could potentially be developed. The iodide ion itself can functionalize the surface of gold nanoparticles, which may improve the detection of certain analytes by removing contaminants from the nanoparticle surface. nih.gov While specific SERS studies on this compound are not prevalent in the literature, the technique's proven ability to detect other small molecules and drugs in complex matrices suggests its potential for this application. mdpi.com The development of a SERS sensor for succinylmonocholine would involve optimizing the nanoparticle substrate and the experimental conditions to achieve a strong and reproducible signal. ucc.ie SERS offers the advantage of providing a unique vibrational fingerprint of the molecule, which aids in its specific identification. nih.gov

Isotope Dilution Mass Spectrometry for Quantitative Research

Isotope dilution mass spectrometry (IDMS) stands as a definitive method for the quantitative analysis of succinylmonocholine, providing high accuracy and precision. This technique involves the addition of a known amount of an isotopically labeled version of the analyte—an internal standard—to the sample. Because the internal standard is chemically identical to the analyte, it experiences the same effects during sample preparation and analysis, such as extraction losses and ionization suppression. By measuring the ratio of the signal from the natural analyte to that of the isotopically labeled internal standard, precise quantification can be achieved, correcting for variations in the analytical process.

Synthesis and Application of Deuterated Internal Standards

The accurate quantification of succinylmonocholine (SMC) and its parent compound, succinylcholine (SUX), in biological matrices via mass spectrometry is critically dependent on the use of appropriate internal standards. nih.gov Deuterated analogs of these compounds are ideal for this purpose but are not commercially available, necessitating their chemical synthesis for research applications. nih.govresearchgate.net

A key strategy involves tailoring the synthesis to create stable, isotopically labeled internal standards that can be used in isotope dilution assays. For succinylmonocholine, a deuterated version, SMC-d(3), has been synthesized. The synthesis process begins with the esterification of succinic acid anhydride (B1165640) with dimethylaminoethanol, which produces an intermediate called desmethyl-SMC. This intermediate is then reacted with iodomethane-d(3) in a quaternization step to yield the final product, SMC-d(3). nih.gov

Similarly, for the simultaneous analysis of the parent compound, a deuterated standard for succinylcholine, SUX-d(18), has also been developed. researchgate.net The synthesis of SUX-d(18) involves a two-step process: first, ethanolamine is reacted with iodomethane-d(3) to form choline-d(9), which is subsequently esterified with succinyldichloride. nih.gov

The identity, purity, and specific deuteration of these synthesized standards are confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy ((1)H- and (13)C-NMR), Fast Atom Bombardment Mass Spectrometry (FAB-MS), and High-Performance Liquid Chromatography/Tandem Mass Spectrometry (HPLC-MS/MS). nih.govresearchgate.net The distinct deuteration patterns on the trimethylamine portions of SMC-d(3) and SUX-d(18) allow them to be used simultaneously for the precise quantification of both SMC and SUX in clinical and forensic samples through isotope dilution mass spectrometry. nih.gov

Validation of Quantitative Methods in Complex Biological Samples (e.g., Plasma, Urine)

The reliability of any quantitative analytical method hinges on its thorough validation, particularly when applied to complex biological matrices such as plasma and urine. europa.eu For succinylmonocholine, a high-performance liquid chromatography-electrospray ionization-tandem mass spectrometry (HPLC-ESI-MS/MS) method utilizing isotope dilution with deuterated internal standards (SMC-d(3) and SUX-d(18)) has been fully validated according to international guidelines. nih.gov

The validation process assesses several key parameters to ensure the method is suitable for its intended purpose. europa.eu This includes precision, accuracy, recovery, and sensitivity (limits of detection and quantitation). The method developed for SMC and SUX was validated for both low and high concentration ranges to be applicable in both clinical and forensic toxicology. nih.gov

Sample preparation typically involves solid-phase extraction (SPE) from acidified serum or urine samples, often using an ion-pairing reagent like heptafluorobutyric acid (HFBA) to retain the quaternary amine analytes on a polymeric reversed-phase cartridge. Chromatographic separation is then achieved using a reversed-phase column with a gradient elution. nih.govresearchgate.net

Validation studies have demonstrated excellent performance of this method. Intraday and interday precision were consistently below 15% for the lowest concentrations and below 10% for higher concentrations in both serum and urine. Accuracy was also high, with deviations not exceeding 10%. The extraction recovery for both SMC and its parent compound was found to be excellent, ranging from 88.1% to 103.9% across both matrices. nih.gov Despite significant matrix effects, the optimized extraction and detection protocols allow for very good sensitivity. nih.govresearchgate.net

| Parameter | Matrix | Succinylcholine (SUX) | Succinylmonocholine (SMC) |

| Limit of Detection (LOD) | Serum | 1.9 ng/mL | 2.5 ng/mL |

| Urine | 1.4 ng/mL | 1.5 ng/mL | |

| Limit of Quantitation (LOQ) | Serum | 6.0 ng/mL | 8.6 ng/mL |

| Urine | 4.0 ng/mL | 4.9 ng/mL | |

| Extraction Recovery | Serum & Urine | 88.1% - 103.9% | 88.1% - 103.9% |

| Precision (Intra/Interday) | Serum & Urine | <10-15% | <10-15% |

| Accuracy | Serum & Urine | <10% deviation | <10% deviation |

This table presents the validation parameters for a fully validated isotope dilution HPLC-MS/MS method for the simultaneous determination of succinylcholine (SUX) and succinylmonocholine (SMC) in serum and urine samples. Data sourced from Kuepper et al. (2008). nih.gov

Addressing Selectivity and Interference Challenges in Analytical Research

While HPLC-MS/MS is a powerful and selective technique, the analysis of succinylmonocholine in biological samples is not without its challenges. The complexity of matrices like serum and urine can lead to issues with selectivity and interference, potentially compromising the accuracy of quantification and the reliability of identification. researchgate.net

Identification of Co-eluting Endogenous Interferences

A significant challenge in the analysis of succinylmonocholine is the presence of endogenous substances in biological samples that can co-elute with the analyte during chromatographic separation. In the development of an HPLC-ESI-MS/MS method for SMC, researchers identified a major interference in both native serum and urine that co-eluted with SMC. researchgate.net

This interfering substance was observed to affect the primary multiple reaction monitoring (MRM) transition used for SMC, which could lead to inaccurate quantification or false-positive identification. Further investigation revealed that this interference shared a key physicochemical property with SMC: it was eliminated from the sample matrix under alkaline conditions, demonstrating its lability in a manner similar to the ester group of SMC. The presence of this co-eluting peak complicated the reliable analysis of the target analyte. researchgate.net

Strategies for Enhancing Analytical Selectivity and Specificity

To overcome the challenges posed by co-eluting interferences, several strategies can be implemented to enhance the selectivity and specificity of the analytical method. researchgate.net

One of the most critical strategies is the monitoring of more than one ion transition (MRM transition) for each analyte. While the co-eluting interference affected the main MRM transition of SMC, it was absent in the second and third most intense ion transitions. Relying on a single transition could lead to erroneous results, whereas monitoring multiple transitions provides a higher degree of confidence in analyte identification. researchgate.net

When the primary ion transition is compromised by an interference, a satisfactory solution is to use a minor, but still characteristic, MRM transition for quantification. This approach ensures that the quantitative data is derived from a signal that is specific to the analyte of interest, thereby avoiding the contribution from the co-eluting substance. researchgate.net

Other general strategies to improve selectivity include:

Optimizing Chromatographic Separation: Modifying the mobile phase composition, gradient, column chemistry, or temperature can help to resolve the analyte from interfering peaks.

Advanced Sample Preparation: Implementing more rigorous or selective sample clean-up procedures, such as different solid-phase extraction sorbents or liquid-liquid extraction steps, can remove problematic matrix components before analysis. mdpi.com

High-Resolution Mass Spectrometry (HRMS): Using HRMS can help differentiate between the analyte and an interference based on their exact mass, even if they have the same nominal mass.

By employing these strategies, particularly the use of multiple MRM transitions, researchers can confidently rule out signal interferences, ensure correct analyte identification, and perform accurate quantification of succinylmonocholine in complex biological samples. researchgate.net

Role in Enzyme Research and Genetic Variation Studies

Investigation of Cholinesterase Genetic Variants and Their Impact on Succinylmonocholine (B1203878) Metabolism

The study of how genetic differences in cholinesterase affect the breakdown of succinylcholine (B1214915) and its metabolite, succinylmonocholine, has been a foundational area of pharmacogenetics. umich.edu These investigations have revealed why some individuals experience prolonged muscle paralysis after administration of succinylcholine. nih.govaneskey.com The enzyme responsible for the rapid hydrolysis of succinylcholine in the plasma is BChE. nih.govnih.gov Genetic variants of the BCHE gene can lead to enzymes with reduced activity or altered substrate affinity, significantly slowing this process. nih.govnasetjournal.com

Multiple genetic variants of BChE have been identified, with the "atypical" variant being one of the most clinically significant. umich.edunih.gov This variant results from a single point mutation (Asp70Gly) that alters the anionic site of the enzyme. nih.govumich.edu This change dramatically reduces the enzyme's affinity for positively charged substrates like succinylcholine and succinylmonocholine. umich.edunih.gov Consequently, individuals homozygous for the atypical variant are unable to hydrolyze the drug effectively, leading to prolonged neuromuscular blockade. acs.org

Other significant variants include the K variant (Ala539Thr), which is associated with about 33% lower enzyme activity, and "silent" variants where mutations result in no active enzyme being produced. nih.govnih.gov Phenotyping these variants often involves the use of inhibitors like dibucaine (B1670429). The "dibucaine number" indicates the percentage of inhibition of cholinesterase activity by dibucaine and is used to distinguish between usual, heterozygous atypical, and homozygous atypical enzymes. nih.gov Atypical cholinesterase is resistant to inhibition by dibucaine, a characteristic that aids in its identification. nih.gov

| BChE Phenotype | Genotype (Example) | Relative Activity (%) | Dibucaine Number (DN) | Characteristics |

| Usual | UU | 100 | 75-85 | Normal hydrolysis of succinylcholine. |

| Heterozygous Atypical | UA | 50-75 | 40-70 | Moderately reduced hydrolysis rate. |

| Homozygous Atypical | AA | 25-50 | 16-33 | Significantly reduced affinity for succinylcholine, leading to prolonged paralysis. umich.edunih.gov |

| K Variant | UK/AK | ~67 | Normal | Reduced enzyme concentration. nih.govacs.org |

| Silent | S1/S1 | 0 | N/A | No functional enzyme produced. nih.gov |

To precisely study the effects of specific mutations, researchers utilize in vitro systems with genetically modified or recombinant cholinesterases. nih.gov Studies using recombinant human BChE (rhBChE) expressed in cell lines like CHO cells have confirmed that it behaves similarly to the native enzyme from human plasma in terms of catalytic properties and substrate affinity. nih.gov This allows for controlled experiments on how specific genetic variants affect the hydrolysis of succinylcholine and succinylmonocholine.

These in vitro experiments demonstrate that while atypical BChE has a very low affinity for succinylcholine, at saturating substrate concentrations, its maximum velocity (Vmax) of hydrolysis is comparable to that of the usual enzyme. umich.edu This confirms that the clinically observed effect is due to the enzyme's inability to bind the drug at pharmacological concentrations, not a complete loss of catalytic capability. umich.edu Such studies are crucial for understanding the precise molecular consequences of genetic variations.

Molecular Basis of Cholinesterase-Succinylmonocholine Interaction

Understanding the interaction between cholinesterase and its substrates at a molecular level is key to explaining the effects of genetic variants. This involves studying the kinetics of the enzymatic reaction and the physical structure of the enzyme-substrate complex.

Enzyme kinetics, particularly following the Michaelis-Menten model, are used to quantify the interaction between cholinesterases and substrates like succinylmonocholine. asdlib.orgnih.gov Key parameters include the Michaelis constant (Km), which reflects the substrate concentration at which the reaction rate is half of the maximum, and is an inverse measure of the substrate's affinity for the enzyme. asdlib.orglibretexts.org

For the usual BChE variant, the Km for succinylcholine is approximately 53 µmol/L. nih.gov In contrast, atypical variants exhibit a much higher Km, indicating a significantly lower affinity for the substrate. umich.edunih.gov This reduced affinity is the primary reason for the slow metabolism of succinylcholine in individuals with these variants. nih.gov The enzyme's catalytic efficiency is often described by the ratio kcat/Km, known as the specificity constant. libretexts.org Genetic mutations that increase Km drastically reduce this efficiency.

| Enzyme Variant | Substrate | Kinetic Parameter | Value | Implication |

| Usual (U) | Succinylcholine | Km | ~53 µmol/L nih.gov | Efficient binding at therapeutic concentrations. |

| Atypical (A) | Succinylcholine | Km | Significantly > 53 µmol/L | Poor binding at therapeutic concentrations, leading to slow hydrolysis. umich.edunih.gov |

| Usual (U) | Succinylcholine | Inhibition Ki (Dibucaine) | ~2 µmol/L nih.gov | High sensitivity to the inhibitor. |

| Atypical (A) | Succinylcholine | Inhibition Ki (Dibucaine) | Much higher | Resistance to inhibition, used for phenotyping. nih.gov |

X-ray crystallography has provided detailed three-dimensional structures of cholinesterases, revealing a deep and narrow active-site gorge. mdpi.comresearchgate.net At the base of this gorge lies the catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) responsible for hydrolysis. mdpi.comdoi.org Near the entrance of the gorge is a peripheral anionic site (P-site) that helps guide and bind substrates. mdpi.commdpi.com

The mutation (Asp70Gly) in the atypical variant is located in the anionic site, explaining the reduced affinity for positively charged choline (B1196258) esters. nih.gov The absence of the negatively charged aspartic acid residue hinders the initial binding of the substrate. nih.gov Crystallographic studies of BChE in complex with various ligands have helped to map the specific interactions within the active site, confirming the roles of key residues in substrate binding and catalysis. acs.org These structural insights are invaluable for understanding how even a single amino acid change can have profound functional consequences.

Pharmacogenomic Research in Model Organisms

To study the in vivo effects of cholinesterase variants and their interactions with succinylcholine in a controlled setting, researchers turn to model organisms. nih.gov Mouse models, for instance, have been developed to study BChE deficiency. semanticscholar.org

Recombinant BChE has been tested in mice and guinea pigs challenged with lethal doses of succinylcholine. nih.govresearchgate.net These studies demonstrated that administration of the recombinant enzyme could prevent mortality and rapidly reverse the symptoms of toxicity, highlighting its potential as a bioscavenger. nih.govresearchgate.net Furthermore, CRISPR/Cas9 technology has been used to generate goats that overexpress recombinant human BChE, creating a potential system for large-scale production of the enzyme for therapeutic use. researcher.life These animal models are essential for preclinical research, allowing scientists to test hypotheses about gene function and evaluate potential therapies in a living system before human trials. nih.gov

Applications in Fundamental Biomedical and Forensic Research

Utility as a Biochemical Probe in Cholinergic System Studies

Succinylmonocholine (B1203878) iodide, as a structural analog of acetylcholine (B1216132), has been utilized in studies to understand the intricacies of the cholinergic system. While much of the research has focused on its parent compound, succinylcholine (B1214915), the actions of succinylmonocholine itself provide valuable information. Succinylcholine acts as an agonist at nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, leading to depolarization of the motor endplate. guidetopharmacology.orgderangedphysiology.com The study of its primary metabolite, succinylmonocholine, contributes to a more comprehensive understanding of the sustained cholinergic activity and desensitization of these receptors.

Research has shown that succinylcholine concentration-dependently activates the muscle-type nAChR. researchgate.netnih.gov The subsequent hydrolysis of succinylcholine to succinylmonocholine, a slower process, allows for the investigation of prolonged receptor occupation and the transition of the receptor into a desensitized state. This is crucial for understanding the mechanisms of neuromuscular blockade and the potential for developing more targeted therapeutic agents that act on the cholinergic system.

Application in Forensic Toxicology Research as a Biomarker for Parent Compound Presence

The detection of succinylcholine (SUX) in post-mortem samples is notoriously difficult due to its rapid hydrolysis by plasma cholinesterases. nih.gov This has led to the establishment of its more stable metabolite, succinylmonocholine (SMC), as a reliable biomarker for confirming the administration of succinylcholine in forensic investigations. nih.govsemanticscholar.org

The development of sensitive and specific analytical methods for the detection of succinylmonocholine in biological matrices has been a significant focus of forensic toxicology research. Due to the compound's quaternary ammonium (B1175870) structure and low volatility, techniques such as high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) have become the gold standard for its identification and quantification. nih.govnih.gov

Several validated isotope dilution HPLC-MS/MS methods have been established for the simultaneous determination of succinylcholine and succinylmonocholine in serum and urine. nih.gov These methods often employ solid-phase extraction to isolate the analytes from the complex biological matrix. The use of deuterated internal standards for both succinylcholine and succinylmonocholine is indispensable for accurate quantification. researchgate.net

Research has also explored the utility of various post-mortem specimens for the detection of succinylmonocholine. While blood and urine are the most common matrices, studies have investigated its presence in tissues such as the brain, liver, and kidney, as well as in vitreous humor. nih.gov However, the instability of succinylmonocholine in esterase-containing tissues and potential for microbial origin in decomposed samples present challenges for interpretation. nih.gov

| Analytical Technique | Matrix | Reported Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |

|---|---|---|---|

| HPLC-MS/MS | Serum | LOD: 2.5 ng/mL, LOQ: 8.6 ng/mL | nih.gov |

| HPLC-MS/MS | Urine | LOD: 1.5 ng/mL, LOQ: 4.9 ng/mL | nih.gov |

| HPLC-MS/MS | Brain, Liver, Kidney, Vitreous Humor | Method proven to be sufficiently sensitive for the intended application. | nih.gov |

Understanding the degradation kinetics of succinylmonocholine in various biological matrices is critical for the correct interpretation of forensic toxicological findings. The stability of both succinylcholine and succinylmonocholine is a significant concern, and studies have focused on defining their detection windows in blood and urine.

In blood, succinylcholine is typically detectable for only up to 10 minutes post-injection, while succinylmonocholine can be detected for a much longer period, often over the entire observation period of 6 hours in clinical studies. nih.gov The detection window for succinylmonocholine in blood and freshly secreted urine is estimated to be at least 8-24 hours. nih.gov In freshly secreted urine, the detection window for succinylmonocholine is a minimum of 6 hours, compared to 2 hours for its parent compound. nih.gov

The stability of these compounds is highly dependent on storage conditions and the presence of esterases. To prevent in vitro degradation in collected samples, the use of cholinesterase inhibitors, such as paraoxon (B1678428), is recommended, particularly for blood samples. nih.gov While paraoxon did not significantly enhance the stability of succinylmonocholine in urine, stabilization of urine samples is still advised. nih.gov Urine is often considered the matrix of choice for forensic applications due to the longer detection window of succinylmonocholine. nih.gov

| Analyte | Matrix | Detection Window | Reference |

|---|---|---|---|

| Succinylcholine (SUX) | Blood | Up to 10 minutes post-injection | nih.gov |

| Succinylmonocholine (SMC) | Blood | At least 8-24 hours | nih.gov |

| Succinylcholine (SUX) | Freshly Secreted Urine | Minimum of 2 hours | nih.gov |

| Succinylmonocholine (SMC) | Freshly Secreted Urine | Minimum of 6 hours | nih.gov |

Contribution to Understanding Neuromuscular Transmission in Basic Science

The study of succinylcholine and its metabolite, succinylmonocholine iodide, has significantly contributed to the fundamental understanding of neuromuscular transmission. As a depolarizing neuromuscular blocking agent, succinylcholine mimics the action of acetylcholine at the neuromuscular junction, but with a longer duration of action. nih.gov This prolonged activation of nicotinic acetylcholine receptors leads to an initial phase of muscle fasciculations, followed by a state of flaccid paralysis due to the inactivation of voltage-gated sodium channels and desensitization of the receptors. derangedphysiology.com

By observing the effects of succinylcholine and, by extension, its active metabolite succinylmonocholine, researchers have been able to dissect the complex sequence of events that occur at the motor endplate. Studies investigating the neuromuscular activity of this compound have provided direct insights into its effects on muscle contraction and the recovery process. nih.govbmj.com These investigations have helped to elucidate the roles of different nicotinic acetylcholine receptor subtypes and the mechanisms of receptor desensitization, which are fundamental processes in synaptic physiology. researchgate.net Furthermore, research into the differential effects of succinylcholine on various muscle groups has provided a deeper understanding of the heterogeneity of neuromuscular junctions throughout the body.

Future Directions and Emerging Research Areas

Novel Synthetic Routes for Analogues and Derivatives for Research

The development of novel synthetic methodologies is paramount for creating a diverse library of succinylmonocholine (B1203878) iodide analogues and derivatives. Such a library would be instrumental for structure-activity relationship (SAR) studies, aiming to dissect the specific molecular features that govern the compound's interaction with its biological targets. Research in this area is moving beyond traditional esterification methods to more sophisticated and efficient synthetic strategies.

One promising approach involves the use of enzymatic catalysis for the selective synthesis of succinylmonocholine analogues. Lipases and esterases, for instance, could offer high chemo- and regioselectivity, leading to the production of specific isomers that are difficult to obtain through conventional chemical synthesis. This would allow for a more precise evaluation of the pharmacological properties of individual stereoisomers.

Another avenue of exploration is the application of flow chemistry. This technology allows for rapid reaction optimization and scale-up, which is particularly advantageous for the synthesis of a large number of derivatives for screening purposes. The precise control over reaction parameters such as temperature, pressure, and stoichiometry can lead to higher yields and purities, reducing the need for extensive purification steps.

Furthermore, the principles of green chemistry are increasingly being integrated into synthetic route design. The use of greener solvents, catalysts, and renewable starting materials is becoming a key consideration. For instance, the replacement of hazardous organic solvents with ionic liquids or supercritical fluids could significantly reduce the environmental impact of the synthesis of succinylmonocholine derivatives.

The table below outlines potential novel synthetic strategies and their advantages for creating succinylmonocholine iodide analogues.

| Synthetic Strategy | Key Advantages | Potential Application for Succinylmonocholine Analogues |

| Enzymatic Catalysis | High selectivity (chemo-, regio-, stereo-), mild reaction conditions, environmentally friendly. | Synthesis of specific stereoisomers to investigate chiral recognition at receptor binding sites. |

| Flow Chemistry | Rapid optimization, enhanced safety, scalability, precise process control. | High-throughput synthesis of a library of analogues with varied ester chain lengths and substituents for SAR studies. |

| Green Chemistry Approaches | Reduced environmental impact, use of renewable resources, safer reaction conditions. | Development of sustainable synthetic routes using biodegradable solvents and energy-efficient processes. |

| Click Chemistry | High efficiency, broad scope, simple reaction conditions, formation of stable products. | Facile introduction of various functional groups to the succinyl backbone to probe interactions with biological targets. |

Advanced Computational Modeling of Receptor and Enzyme Interactions

Computational modeling has become an indispensable tool in modern pharmacology for understanding drug-receptor and drug-enzyme interactions at a molecular level. nih.govnih.gov For this compound, advanced computational techniques can provide profound insights into its binding modes with nicotinic acetylcholine (B1216132) receptors (nAChRs) and its hydrolysis by butyrylcholinesterase (BChE).

Molecular docking simulations can be employed to predict the preferred binding orientation of succinylmonocholine and its analogues within the binding pockets of nAChRs and BChE. mdpi.com These studies can help identify key amino acid residues involved in the interaction, providing a structural basis for the compound's mechanism of action. By comparing the docking scores and binding poses of different analogues, researchers can rationalize observed differences in potency and selectivity.

Molecular dynamics (MD) simulations offer a more dynamic picture of the binding process, allowing researchers to observe the conformational changes in both the ligand and the protein over time. mdpi.com This can reveal the stability of the ligand-protein complex and the role of solvent molecules in the binding event. For succinylmonocholine, MD simulations could elucidate the dynamics of receptor activation and desensitization.

Quantum mechanics/molecular mechanics (QM/MM) methods can be applied to study the enzymatic hydrolysis of succinylmonocholine by BChE in great detail. These hybrid methods allow for a high-level quantum mechanical treatment of the reaction center, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. This approach can provide valuable information about the reaction mechanism and the transition states involved in the hydrolysis process.

The following table summarizes the application of various computational modeling techniques to the study of this compound.

| Computational Technique | Application to Succinylmonocholine Research | Insights Gained |

| Molecular Docking | Predicting the binding pose of succinylmonocholine and its analogues at the nAChR and BChE active sites. mdpi.com | Identification of key interacting residues, rationalization of SAR data. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the succinylmonocholine-receptor/enzyme complex over time. | Understanding of complex stability, conformational changes, and the role of solvent. |

| QM/MM Calculations | Investigating the mechanism of enzymatic hydrolysis of succinylmonocholine by BChE. | Elucidation of the reaction pathway, transition state structures, and activation energies. |

Development of High-Throughput Screening Assays for Related Compounds in Research

High-throughput screening (HTS) is a powerful technology that enables the rapid testing of large numbers of chemical compounds for their biological activity. selvita.comresearchgate.net The development of robust HTS assays is crucial for the discovery of novel ligands that interact with the same targets as this compound. These assays can be used to screen large compound libraries to identify new research tools or potential therapeutic leads.

Cell-based assays are particularly valuable for studying the effects of compounds on nAChRs in a more physiologically relevant context. The use of fluorescent or luminescent reporter genes linked to receptor activation can provide a sensitive and scalable readout for HTS. For example, a cell line expressing a specific nAChR subtype and a calcium-sensitive fluorescent dye could be used to screen for agonists or antagonists.

Biochemical assays, on the other hand, are well-suited for screening for inhibitors of BChE. These assays typically measure the rate of substrate hydrolysis by the enzyme, and a decrease in this rate in the presence of a test compound indicates inhibition. Colorimetric or fluorometric substrates can be used to generate a signal that is easily quantifiable in a high-throughput format.

The miniaturization of these assays into 384-well or 1536-well plate formats significantly reduces the consumption of reagents and allows for the screening of a larger number of compounds. dovepress.com The integration of laboratory automation and sophisticated data analysis software is essential for managing the large datasets generated by HTS campaigns. dovepress.comnih.gov

The table below outlines different HTS assay formats that could be developed for screening compounds related to succinylmonocholine.

| Assay Type | Target | Principle | Readout |

| Cell-Based Functional Assay | Nicotinic Acetylcholine Receptors (nAChRs) | Measurement of receptor-mediated changes in intracellular signaling (e.g., calcium influx). | Fluorescence or luminescence intensity. |

| Biochemical Enzyme Assay | Butyrylcholinesterase (BChE) | Measurement of the rate of enzymatic hydrolysis of a substrate. | Absorbance or fluorescence. |

| Radioligand Binding Assay | nAChRs or BChE | Competition between a radiolabeled ligand and a test compound for binding to the target protein. | Scintillation counting. |

Integration with Omics Technologies for Systems Biology Approaches in Experimental Models

The integration of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a systems-level perspective on the biological effects of succinylmonocholine and its analogues in experimental models. nih.govmdpi.com This holistic approach can uncover novel mechanisms of action and identify potential biomarkers of response.

Transcriptomics, through techniques like RNA sequencing (RNA-Seq), can be used to analyze changes in gene expression in response to treatment with a succinylmonocholine analogue. This can reveal the downstream signaling pathways that are modulated by the compound and provide insights into its broader physiological effects.

Proteomics, often utilizing mass spectrometry-based approaches, can identify and quantify changes in the protein landscape of cells or tissues following compound administration. This can help to identify the direct protein targets of the compound as well as downstream changes in protein expression and post-translational modifications.

Metabolomics, the comprehensive analysis of small molecule metabolites, can provide a snapshot of the metabolic state of a biological system. mdpi.com By examining the changes in the metabolome after treatment with a succinylmonocholine analogue, researchers can understand its impact on cellular metabolism and identify metabolic pathways that are affected.

The integration of data from these different omics platforms requires sophisticated bioinformatics tools and statistical methods. mdpi.com A systems biology approach that combines experimental data with computational modeling can lead to a more comprehensive understanding of the complex biological networks perturbed by succinylmonocholine-related compounds.

The following table illustrates how different omics technologies can be integrated into the study of succinylmonocholine analogues in experimental models.

| Omics Technology | Biological Information Provided | Potential Application in Succinylmonocholine Research |

| Transcriptomics (RNA-Seq) | Changes in gene expression profiles. | Identifying downstream signaling pathways affected by nAChR activation or BChE inhibition. |

| Proteomics (Mass Spectrometry) | Alterations in protein abundance and post-translational modifications. | Identifying direct and indirect protein targets and understanding cellular responses. |

| Metabolomics (NMR, Mass Spectrometry) | Perturbations in metabolic pathways. | Assessing the impact on cellular energy metabolism and neurotransmitter synthesis. |

Q & A

Q. How should researchers report impurities in this compound for regulatory compliance?

- Methodological Answer : Follow pharmacopeial guidelines (e.g., USP/Ph.Eur.) for impurity profiling. Quantify each impurity relative to a primary standard, applying response factors (e.g., 0.63 for succinic acid). Include chromatograms with baseline separation of peaks and annotate all detected components, even those below reporting thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products